

Handling and storage instructions for PF-429242 dihydrochloride

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Compound of Interest

Compound Name: PF429242 dihydrochloride

Cat. No.: B2735698

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Application Notes and Protocols: PF-429242 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed instructions for the handling, storage, and use of PF-429242 dihydrochloride, a potent and selective inhibitor of Site-1 Protease (S1P), also known as Sterol Regulatory Element-Binding Protein (SREBP) Site 1 Protease.

Product Information

PF-429242 dihydrochloride is a reversible and competitive inhibitor of S1P, a critical enzyme in the activation of SREBPs.[1] SREBPs are transcription factors that regulate the synthesis of cholesterol and fatty acids.[2] By inhibiting S1P, PF-429242 prevents the proteolytic processing of SREBPs, thereby downregulating lipogenic gene expression and lipid synthesis.[2] This compound is cell-permeable and has demonstrated activity in both cultured cells and in vivo models.[2] It also exhibits antiviral activity against certain viruses that rely on S1P for glycoprotein processing.[3]

Chemical and Physical Properties

Property	Value	Reference
Molecular Weight	482.49 g/mol	[1]
Formula	C ₂₅ H ₃₅ N ₃ O ₂ ·2HCl	
Purity	≥97%	[1]
CAS Number	2248666-66-0	[1]
Appearance	White to light brown solid	[4]

Handling and Storage

Proper handling and storage are crucial to maintain the stability and activity of PF-429242 dihydrochloride.

2.1. Storage of Solid Compound

The solid form of PF-429242 dihydrochloride should be desiccated at room temperature.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[5]

2.2. Preparation and Storage of Stock Solutions

PF-429242 dihydrochloride is soluble in both water and DMSO, with a maximum concentration of 50 mM.[1] It is important to use fresh, high-quality solvents to ensure complete dissolution. For DMSO stock solutions, it is recommended to use newly opened DMSO as it can be hygroscopic, which can affect solubility.[4]

- **Stock Solution Storage:** Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[4] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Solutions are unstable and should be prepared fresh when possible.[5]

Solubility Data

Solvent	Maximum Concentration	Reference
Water	50 mM (24.12 mg/mL)	[1]
DMSO	50 mM (24.12 mg/mL)	[1]

Biological Activity and In Vitro Applications

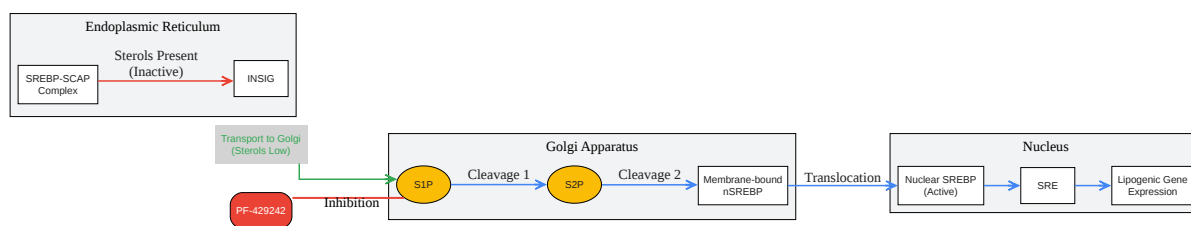
PF-429242 dihydrochloride is a potent inhibitor of S1P and has been shown to inhibit cholesterol synthesis in various cell lines.

In Vitro Efficacy

Assay	Cell Line	IC ₅₀	Reference
S1P Inhibition	-	175 nM	[3] [4]
Cholesterol Synthesis Inhibition	CHO cells	0.53 μ M	[1]
Cholesterol Synthesis Inhibition	HepG2 cells	0.5 μ M	[3] [4]

SREBP Signaling Pathway

PF-429242 dihydrochloride exerts its effect by inhibiting the S1P-mediated cleavage of SREBPs. This prevents the release of the N-terminal active domain of SREBP, its translocation to the nucleus, and subsequent activation of target genes involved in lipid metabolism.



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Caption: SREBP signaling pathway and the inhibitory action of PF-429242.

Experimental Protocols

The following are example protocols for in vitro and in vivo studies using PF-429242 dihydrochloride. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Protocol: Inhibition of SREBP Processing in Cultured Cells

This protocol describes a general method to assess the effect of PF-429242 on SREBP processing in cell lines such as Chinese Hamster Ovary (CHO), HEK293, or HepG2 cells.^[2]

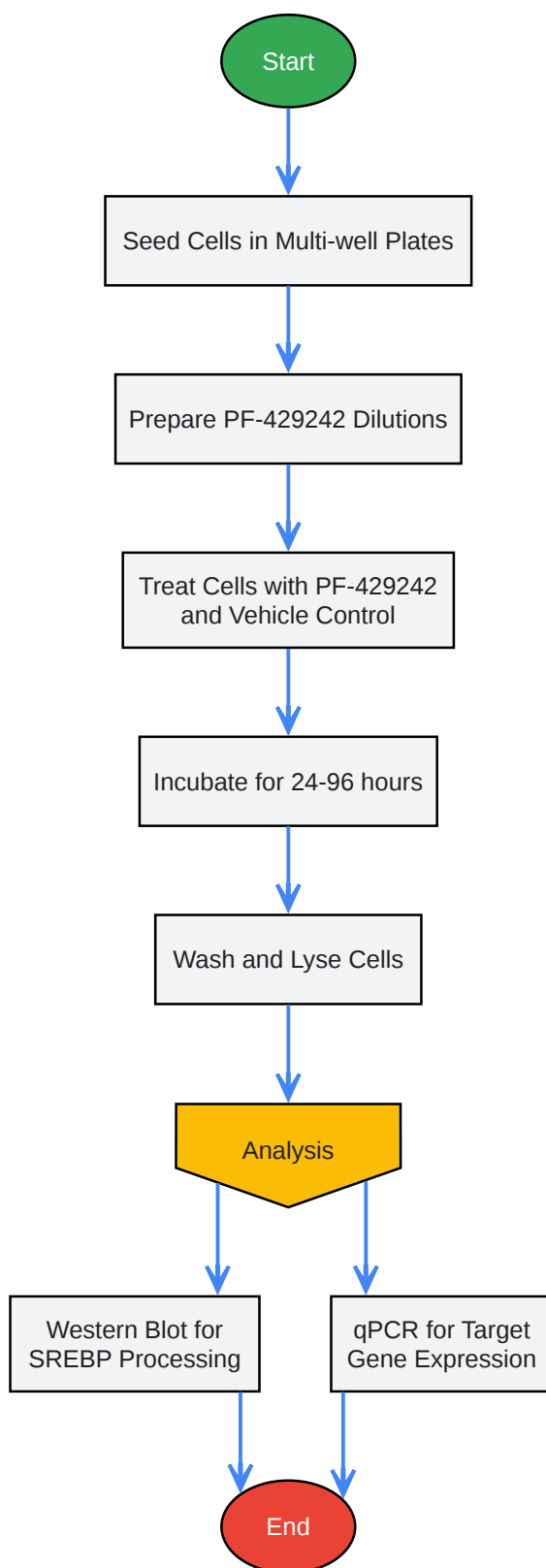
Materials:

- PF-429242 dihydrochloride
- Appropriate cell line (e.g., CHO, HEK293, HepG2)
- Cell culture medium and supplements

- DMSO (for stock solution)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Reagents for Western blotting or quantitative PCR

Procedure:

- Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of PF-429242 dihydrochloride in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 1-25 μ M).[6] A common effective concentration is 10 μ M.[2][3][4]
- Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of PF-429242. Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment.
- Incubation: Incubate the cells for a specified period (e.g., 24-96 hours).[6]
- Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
- Analysis: Analyze the cell lysates to assess SREBP processing and target gene expression.
 - Western Blotting: To detect the precursor and cleaved forms of SREBP.
 - Quantitative PCR (qPCR): To measure the mRNA levels of SREBP target genes (e.g., HMGCR, FASN, LDLR).



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Caption: A typical experimental workflow for in vitro studies with PF-429242.

In Vivo Protocol: Evaluation in a Mouse Model

This protocol provides a general guideline for assessing the in vivo efficacy of PF-429242 in mice to regulate SREBP target genes.[\[4\]](#)

Materials:

- PF-429242 dihydrochloride
- Male CD1 mice (or other appropriate strain)
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[\[4\]](#)
- Syringes and needles for intraperitoneal (i.p.) injection
- Tissue collection and storage supplies

Procedure:

- Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
- Compound Formulation: Prepare the dosing solution of PF-429242 in the vehicle. A typical dose range is 10-30 mg/kg.[\[4\]](#)
- Dosing: Administer PF-429242 or vehicle to the mice via intraperitoneal injection. A suggested dosing regimen is once every 6 hours over a 24-hour period.[\[4\]](#)
- Tissue Collection: Euthanize the mice 6 hours after the final dose.[\[4\]](#)
- Sample Processing: Rapidly collect liver tissue, freeze it in liquid nitrogen, and store it at -80°C for subsequent analysis.[\[4\]](#)
- Analysis:
 - RNA Isolation: Isolate total RNA from the liver tissue.
 - qPCR: Perform qPCR to analyze the expression of hepatic SREBP target genes.

- Lipid Analysis: Measure hepatic rates of cholesterol and fatty acid synthesis.

In Vivo Formulation Examples[4]

Protocol	Components	Final Concentration
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL

Safety Precautions

As with any chemical reagent, standard laboratory safety practices should be followed when handling PF-429242 dihydrochloride. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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